1-Chloro-1-fluoroethylene

Vue d'ensemble

Description

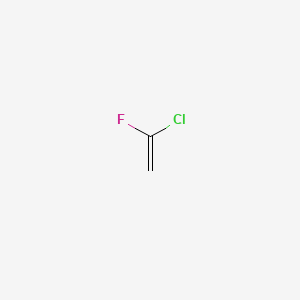

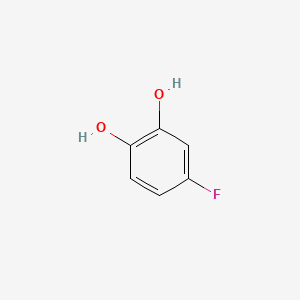

1-Chloro-1-fluoroethylene, also known as fluorochloroethylene, is a compound with the molecular formula C2H2ClF . It is a colorless gas at room temperature and atmospheric pressure .

Molecular Structure Analysis

The equilibrium structure for 1-Chloro-1-fluoroethylene has been reported in several studies . The structure has been obtained by a least-squares fit procedure using the available experimental ground-state rotational constants of eight isotopologues .Physical And Chemical Properties Analysis

1-Chloro-1-fluoroethylene is a colorless gas at room temperature and atmospheric pressure. Its point of liquefaction is 25.5 ℃ at a pressure of 741 mm of mercury, and its freezing point is below 80 ℃ . The compound has a molecular weight of 80.49 .Applications De Recherche Scientifique

Rotational Spectroscopy and Molecular Structure Analysis

- Summary of the Application: This research involves the use of rotational spectroscopy to study the molecular structure of the complex formed between 1-chloro-1-fluoroethylene and acetylene .

- Methods of Application or Experimental Procedures: The researchers obtained Fourier transform microwave spectra in the 6–21 GHz region for seven isotopomers of the complex. They analyzed the spectra to determine the rotational constants, the complete chlorine quadrupole hyperfine coupling tensors in both the inertial and principal electric field gradient axis systems, and where appropriate, the diagonal components of the deuterium quadrupole coupling tensors .

- Results or Outcomes: The analysis provided the structure for CH2CClF–HCCH, revealing a primary hydrogen bonding interaction between the HCCH donor and the F atom acceptor on the 1-chloro-1-fluoroethylene moiety. A secondary interaction occurs between the acetylenic bond on the HCCH molecule and the H atom cis to the hydrogen-bonded F atom on the substituted ethylene .

Infrared Multiphoton Dissociation

- Summary of the Application: This research involves the infrared multiphoton dissociation of 1-chloro-1-fluoroethylene .

- Methods of Application or Experimental Procedures: The researchers examined the infrared multiphoton dissociation of CH2CFCl as a function of pressure and laser fluence .

- Results or Outcomes: The pressure dependence could be interpreted in terms of a competition between rotation hole filling and vibrational relaxation. The fluence-dependent studies showed that the competitive hydrogen halide elimination reactions could be influenced by optical pumping rates near the dissociation threshold .

Here is another application of 1-Chloro-1-fluoroethylene:

Thermophysical Property Analysis

- Summary of the Application: This research involves the analysis of thermophysical properties of 1-chloro-1-fluoroethylene .

- Methods of Application or Experimental Procedures: The researchers used the NIST/TRC Web Thermo Tables (WTT) to access a collection of critically evaluated thermodynamic property data for 1-chloro-1-fluoroethylene . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes: The analysis provided a comprehensive set of thermophysical properties for 1-chloro-1-fluoroethylene, including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, entropy, viscosity, and thermal conductivity .

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Chloro-1-fluoroethylene | |

CAS RN |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)